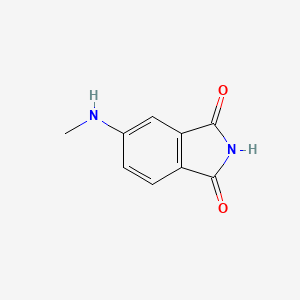![molecular formula C17H16N4O B12899499 Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]- CAS No. 61751-70-0](/img/structure/B12899499.png)
Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-(methylamino)phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the triazole ring.
Análisis De Reacciones Químicas
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis .
Comparación Con Compuestos Similares
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:
1-(2-(Methylamino)phenyl)ethanone: This compound lacks the triazole ring and has different chemical properties and applications.
1-Phenyl-1H-1,2,4-triazole: This compound has a simpler structure and is used in different contexts, such as antifungal agents.
5-Phenyl-1H-1,2,4-triazole-3-thiol:
Propiedades
Número CAS |
61751-70-0 |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
1-[5-[2-(methylamino)phenyl]-1-phenyl-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C17H16N4O/c1-12(22)16-19-17(14-10-6-7-11-15(14)18-2)21(20-16)13-8-4-3-5-9-13/h3-11,18H,1-2H3 |
Clave InChI |
KJLBZFKSKLFSJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN(C(=N1)C2=CC=CC=C2NC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


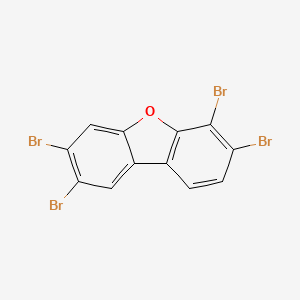
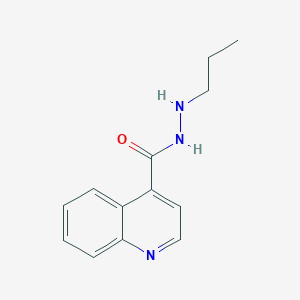
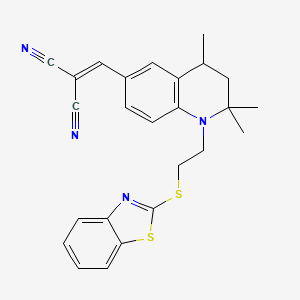
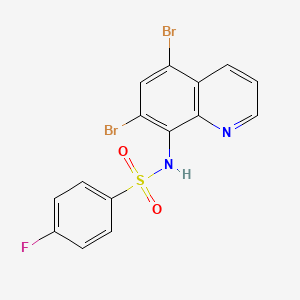
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
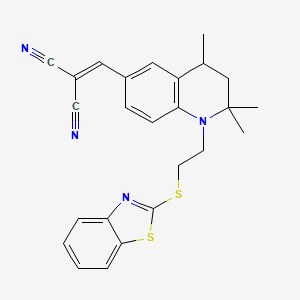
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
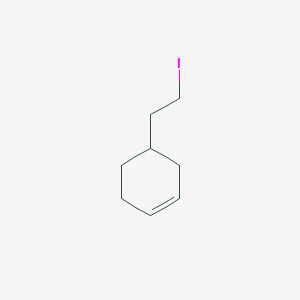

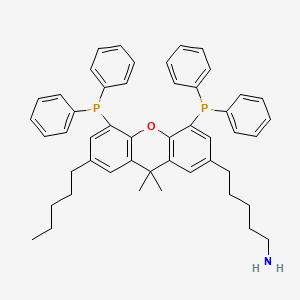
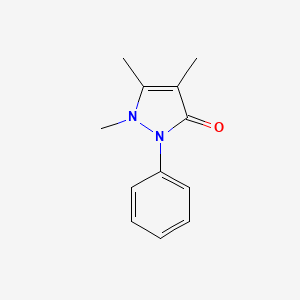
![4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one](/img/structure/B12899492.png)
